molecular formula C17H24N6S B6452624 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549026-40-4

4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6452624
CAS RN: 2549026-40-4
M. Wt: 344.5 g/mol
InChI Key: SDPCLXWZGIQSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as BMPP, is a heterocyclic compound that was first synthesized in 2014. It is a member of the pyrimidine family and has been studied for its potential applications in the fields of medicinal chemistry, pharmaceutical chemistry, and biochemistry. BMPP is a highly versatile compound that has been used for a variety of purposes, including as a scaffold for drug discovery, as a ligand for protein-protein interactions, and as a catalyst for organic reactions. BMPP has also been studied for its potential therapeutic applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for a variety of scientific research applications. It has been used as a scaffold for drug discovery, as a ligand for protein-protein interactions, and as a catalyst for organic reactions. This compound has also been studied for its potential therapeutic applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its ability to bind to and activate a variety of enzymes, including protein kinases, phosphatases, and proteases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to work by binding to and activating a variety of enzymes, including protein kinases, phosphatases, and proteases. This compound is also believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to bind to and activate a variety of enzymes, including protein kinases, phosphatases, and proteases.

Advantages and Limitations for Lab Experiments

The use of 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments has a number of advantages. This compound is a highly versatile compound that can be used for a variety of purposes, including as a scaffold for drug discovery, as a ligand for protein-protein interactions, and as a catalyst for organic reactions. In addition, this compound is relatively easy to synthesize and is relatively non-toxic.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a highly complex compound and its mechanism of action is not fully understood. In addition, this compound is relatively unstable and is easily degraded in the presence of light or heat.

Future Directions

Despite the limitations of 4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, there is still a great deal of potential for further research into its potential applications. Future research could focus on the development of more stable derivatives of this compound, as well as on the development of new methods for synthesizing this compound. In addition, further research could focus on the potential therapeutic applications of this compound, such as its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Finally, further research could focus on the ability of this compound to bind to and activate a variety of enzymes, including protein kinases, phosphatases, and proteases.

Synthesis Methods

4-tert-butyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, the Passerini reaction, and the Ugi reaction. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an ethyl acetoacetate in the presence of a base. The Passerini reaction is a three-component reaction that uses an aldehyde, an acid, and an amine to produce a pyrimidine derivative. The Ugi reaction is a four-component reaction that uses an aldehyde, an acid, an amine, and an isocyanide to produce a pyrimidine derivative.

properties

IUPAC Name

4-tert-butyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-17(2,3)13-12-14(21-16(20-13)24-4)22-8-10-23(11-9-22)15-18-6-5-7-19-15/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCLXWZGIQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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